8-Methylguanine 7-oxide

Description

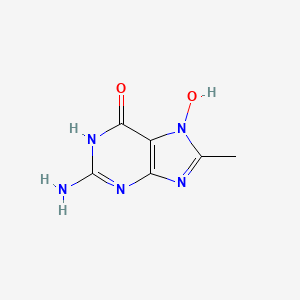

Structure

2D Structure

3D Structure

Properties

CAS No. |

143101-66-0 |

|---|---|

Molecular Formula |

C14H14O4 |

Synonyms |

8-methylguanine 7-oxide |

Origin of Product |

United States |

Mechanistic Pathways of 8 Methylguanine 7 Oxide Formation in Biological Systems and in Vitro

Role of Reactive Oxygen Species (ROS) in 8-Methylguanine (B1496458) 7-oxide Generation

Reactive oxygen species (ROS) are highly reactive chemicals formed from oxygen. wikipedia.org They are byproducts of normal oxygen metabolism and play roles in cell signaling and maintaining balance within the cell. wikipedia.orgdovepress.com However, at high concentrations, ROS can cause damage to cellular components, including DNA. wikipedia.orgnih.gov The generation of 8-Methylguanine 7-oxide is significantly influenced by the action of these reactive species.

Direct Oxidation Mechanisms of Guanine (B1146940) and Methylguanine Leading to this compound

Guanine is the most susceptible of the DNA bases to oxidation due to its low reduction potential. mdpi.com The initial step in its oxidation is the loss of an electron, often induced by ROS like the hydroxyl radical (•OH), which results in the formation of a guanine radical cation (G•+). nih.govmdpi.com This radical cation can then undergo further reactions.

One of the primary products of guanine oxidation is 8-oxo-7,8-dihydroguanine (8-oxoG). mdpi.comnih.gov The formation of 8-oxoG can occur through the reaction of the guanine radical with molecular oxygen, leading to the formation of an 8-hydroperoxy intermediate, which then evolves into the stable 8-oxoG product. mdpi.com While the direct oxidation of guanine to 8-oxoG is well-documented, the subsequent oxidation of methylated guanine species to form this compound follows a related pathway. The presence of a methyl group at the N7 position of guanine can influence the reactivity of the molecule towards ROS. The oxidation of 7-methylguanine (B141273) can lead to the formation of 8-hydroxy-7-methylguanine (B154761), a tautomer of this compound. nih.govfrontiersin.org

Singlet oxygen (¹O₂), another reactive oxygen species, also preferentially reacts with guanine to form 8-oxodG as a major product. mdpi.com The mechanism is proposed to involve the formation of an endoperoxide intermediate. mdpi.com While not directly forming this compound, these oxidative pathways highlight the vulnerability of the C8 position of guanine and its derivatives to attack by ROS, a key step in the formation of oxidized guanine species.

Indirect Formation Pathways Involving Lipid Peroxidation Products and Other Radicals

Lipid peroxidation is the oxidative degradation of lipids, which occurs when ROS interact with polyunsaturated fatty acids in cell membranes. wikipedia.org This process generates a variety of reactive products, including α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal and acrolein. oup.com These electrophilic compounds can react with DNA bases to form adducts. oup.com While the direct formation of this compound from lipid peroxidation products is not explicitly detailed in the provided context, the general principle of DNA damage by these byproducts is well-established. wikipedia.orgoup.com

Furthermore, carbon-centered radicals can act as DNA-alkylating agents. nih.gov For instance, methyl radicals generated during the enzymatic oxidation of certain compounds can lead to the formation of both 7-methylguanine and 8-methylguanine. nih.gov The subsequent oxidation of 8-methylguanine by ROS would then yield this compound. This represents an indirect pathway where the initial damage is methylation by a radical, followed by oxidation.

Contribution of Alkylating Agents and Methylation Events to this compound Precursors

Alkylating agents are compounds that can attach an alkyl group to nucleophilic sites in DNA. cuni.czpharmacologyeducation.org These agents can be monofunctional, reacting at a single site, or bifunctional, causing cross-links. nih.govoaes.cc The N7 position of guanine is a major site for DNA alkylation. cuni.czoaes.cc

The formation of 7-methylguanine is a common consequence of exposure to methylating agents. nih.gov This methylated guanine then serves as a direct precursor for the formation of this compound through subsequent oxidation. For example, the oxidation of methylhydrazine can generate methyl radicals that alkylate DNA, producing 7-methylguanine and 8-methylguanine. nih.gov The 7-methylguanine can then be oxidized to form 8-hydroxy-7-methylguanine, which is a tautomer of this compound. nih.govfrontiersin.org

The chemical synthesis of 7-methylguanosine (B147621) derivatives, which are precursors for various biological studies, has been achieved using methylating agents like methyl iodide (CH₃I). mdpi.com This highlights the chemical feasibility of the N7-methylation of guanine, a crucial initial step in one of the pathways leading to this compound formation.

Enzymatic Biotransformation Reactions Implicated in this compound Biosynthesis or Metabolism

Enzymes play a critical role in both the formation and metabolism of this compound and its precursors. These biocatalysts can either directly generate the compound or act on its metabolic precursors.

Specific Enzymes Catalyzing Oxidation of Guanine Derivatives to this compound (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase is a key enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgmdpi.com This enzyme is also capable of converting 7-methylguanine into 8-hydroxy-7-methylguanine (a tautomer of this compound). nih.govfrontiersin.orgdntb.gov.ua Experiments using allopurinol, a xanthine oxidase inhibitor, have shown that in humans, N2-methyl-8-oxoguanine is formed from the tRNA-modified base N2-methylguanine, demonstrating the in vivo relevance of xanthine oxidase in the oxidation of methylated guanines. nih.gov

Another enzyme, horseradish peroxidase, in the presence of hydrogen peroxide, can promote the oxidation of methylhydrazine, leading to the generation of methyl radicals which in turn form 7-methylguanine and 8-methylguanine upon interaction with DNA. nih.gov While this is not a direct enzymatic formation of this compound, it illustrates an enzymatic process that generates its precursor.

Metabolic Precursors and Pathways Relevant to this compound Formation

The primary metabolic precursor for the enzymatic formation of this compound is 7-methylguanine. nih.govfrontiersin.org 7-methylguanine itself is a degradation product of nucleic acids and can be found in human urine. frontiersin.org The formation of 7-methylguanine can result from the action of alkylating agents or from the metabolic turnover of modified RNA and DNA.

The pathway involves the initial methylation of guanine at the N7 position, followed by oxidation at the C8 position, a reaction that can be catalyzed by xanthine oxidase. nih.govfrontiersin.orgnih.gov The resulting product, 8-hydroxy-7-methylguanine, exists in tautomeric equilibrium with this compound.

Table of Research Findings on this compound Formation

| Finding | Organism/System | Key Molecules Involved | Implication for Formation |

|---|---|---|---|

| Methyl radicals from methylhydrazine oxidation form 7-methylguanine and 8-methylguanine in DNA. nih.gov | In vitro (calf thymus DNA) | Methylhydrazine, horseradish peroxidase, methyl radicals, DNA | Provides a pathway for the formation of 8-methylguanine, a precursor to this compound. nih.gov |

| 7-methylguanine is converted to 8-hydroxy-7-methylguanine. nih.govfrontiersin.org | In vivo/In vitro | 7-methylguanine, xanthine oxidase | Demonstrates the direct enzymatic formation of the tautomer of this compound from its precursor. nih.govfrontiersin.org |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-oxo-7,8-dihydroguanine |

| 7-methylguanine |

| Acrolein |

| Allopurinol |

| Guanine |

| 4-hydroxy-2-nonenal |

| Hydrogen peroxide |

| Hypoxanthine |

| Methyl iodide |

| Methylhydrazine |

| N2-methyl-8-oxoguanine |

| N2-methylguanine |

| Uric acid |

Non-Enzymatic Chemical Reactions and Conditions Yielding this compound In Vitro

The primary non-enzymatic, in vitro chemical synthesis of this compound is achieved through a multi-step process known as the "phenacylamine route". Current time information in Bangalore, IN.nih.gov This synthetic strategy was specifically developed for purine N-oxides and involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) core. clockss.org The synthesis proceeds through three main stages: condensation, cyclization, and deprotection.

The initial step involves the preparation of a key intermediate, α-(4-methoxybenzylamino)propiophenone, by coupling α-bromopropiophenone with 4-methoxybenzylamine (B45378). nih.gov This intermediate is then condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. nih.gov This reaction forms a phenacylaminopyrimidinone derivative, which is the direct precursor to the bicyclic purine system. Current time information in Bangalore, IN.nih.gov

The subsequent step is an intramolecular cyclization of the phenacylaminopyrimidinone intermediate to form the protected N-oxide, 9-(4-methoxybenzyl)-8-methylguanine 7-oxide. clockss.org The final stage of the synthesis is the removal of the 4-methoxybenzyl protecting group from the N9 position. nih.govclockss.org In a related synthesis of hypoxanthine 7-N-oxide, this deprotection was accomplished using 90% aqueous sulfuric acid in the presence of toluene (B28343) at 30°C for one hour. clockss.org This sequence provides the target molecule, this compound. nih.gov

Table 1: In Vitro Synthesis of this compound via the Phenacylamine Route

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Conditions |

| 1. Condensation | α-(4-methoxybenzylamino)propiophenone | 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone | 2-Amino-N-(4-methoxybenzyl)-5-nitro-6-(1-phenyl-1-oxopropan-2-ylamino)pyrimidin-4(3H)-one | Condensation reaction |

| 2. Cyclization | 2-Amino-N-(4-methoxybenzyl)-5-nitro-6-(1-phenyl-1-oxopropan-2-ylamino)pyrimidin-4(3H)-one | - | 9-(4-Methoxybenzyl)-8-methylguanine 7-oxide | Intramolecular cyclization |

| 3. Deprotection | 9-(4-Methoxybenzyl)-8-methylguanine 7-oxide | - | This compound | Acid-mediated removal of the protecting group (e.g., 90% H₂SO₄, Toluene, 30°C) clockss.org |

Biological Consequences and Molecular Interactions of 8 Methylguanine 7 Oxide in Nucleic Acids

Conformational Changes Induced by 8-Methylguanine (B1496458) 7-oxide within DNA Duplexes and Triplexes

The presence of modified bases within DNA can significantly alter its local and global conformation. The introduction of a methyl group at the C8 position of guanine (B1146940) is known to favor a syn glycosidic bond conformation, in contrast to the typical anti conformation found in B-DNA. mdpi.com This conformational preference is a key factor in the stabilization of alternative DNA structures like Z-DNA. mdpi.comacs.org For 8-Methylguanine 7-oxide, the bulky methyl and oxide groups at the C8 and N7 positions, respectively, would likely impose a strong preference for the syn conformation.

In a DNA duplex, the adoption of a syn conformation by a modified guanine can lead to distortions in the sugar-phosphate backbone and affect base pairing with the complementary strand. nih.gov While minor conformational changes are observed with G:C to 8-oxoG:C replacements, mispairs involving 8-oxoG can be accommodated without drastic backbone distortion. nih.gov The presence of this compound would likely induce more significant local conformational changes due to the combined steric hindrance of the methyl and oxide groups.

DNA triplexes are formed when a third strand of oligonucleotides binds in the major groove of a DNA duplex. mdpi.com The stability and formation of these structures are highly dependent on the sequence and conformation of the involved strands. The presence of a modified base like this compound within the duplex or the third strand could either inhibit or, in some contexts, potentially stabilize triplex formation depending on the specific hydrogen bonding and steric interactions. The altered hydrogen bonding face of a guanine in the syn conformation, as would be expected for this compound, would present a different surface for Hoogsteen or reverse Hoogsteen base pairing, which is essential for triplex formation. researchgate.net

The table below summarizes the conformational preferences and potential structural impacts of guanine modifications, providing a framework for understanding the likely effects of this compound.

| Modification | Preferred Glycosidic Conformation | Impact on DNA Duplex | Potential Role in Non-Canonical Structures |

| 8-Methylguanine | syn | Can induce local distortions, favors Z-DNA formation. mdpi.comacs.org | Stabilizes Z-DNA. mdpi.comacs.org |

| 8-Oxoguanine | syn (when mispaired with Adenine) | Can lead to G:C to T:A transversions. portlandpress.com Minor changes with G:C pairing. nih.gov | Can be accommodated in duplexes. nih.gov |

| 8-Nitroguanine | syn | Alters hydrogen bonding face, can lead to mispairing. researchgate.netoup.com | Affects base pairing stability. oup.com |

| This compound | Likely syn | Expected to cause significant local distortion due to steric bulk. | Potential to influence the stability of triplexes and other non-B DNA forms. |

Role of this compound in Cellular Stress Responses and Signaling Pathways

The formation of DNA adducts, including oxidized and alkylated bases, is a hallmark of cellular oxidative stress. scispace.com Reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated during normal metabolism or in response to environmental insults can damage DNA, leading to the formation of lesions like 8-oxoguanine. scispace.comd-nb.info 8-Methylguanine itself can be formed from the interaction of methyl radicals with DNA. nih.gov The subsequent oxidation of 8-methylguanine would produce this compound, linking its presence directly to conditions of oxidative and alkylative stress.

The accumulation of DNA damage triggers cellular stress responses, including the activation of DNA repair pathways, cell cycle checkpoints, and in cases of extensive damage, apoptosis. wikipedia.org The presence of lesions like this compound would likely be recognized by the cell's DNA damage surveillance machinery, initiating signaling cascades to coordinate a response. For instance, the p53 protein plays a crucial role in responding to DNA damage by regulating the expression of genes involved in antioxidant defense and DNA repair. scispace.com

The impact of guanine modifications on cellular signaling is complex. While the accumulation of DNA damage is generally considered detrimental, some modified bases may have roles in gene expression and chromatin regulation. utmb.edu For example, methylation at the N7 position of guanine can influence the binding of proteins to DNA and affect chromatin structure. nih.gov Although direct evidence for this compound is lacking, it is plausible that its formation could alter protein-DNA interactions and thereby influence gene expression patterns associated with stress responses.

Furthermore, the repair of DNA lesions can itself be a source of cellular stress if the repair intermediates accumulate. nih.gov The base excision repair (BER) pathway, which would likely be involved in removing this compound, generates single-strand breaks as intermediates. nih.gov If the repair process is overwhelmed or inefficient, these breaks can be cytotoxic.

The following table outlines the potential involvement of guanine adducts in cellular stress and signaling.

| Guanine Adduct | Associated Stress Condition | Potential Cellular Response |

| 8-Oxoguanine | Oxidative stress. scispace.com | Activation of BER pathway (e.g., OGG1), p53 signaling. nih.govscispace.com Can be a marker of oxidative stress. portlandpress.com |

| O6-Methylguanine | Alkylating agents. wikipedia.org | Induction of mismatch repair, cell cycle arrest, apoptosis. wikipedia.org |

| 7-Methylguanine (B141273) | Alkylating agents, methyl radicals. oup.comnih.gov | Removal by DNA glycosylases (AlkA, hMPG). oup.com Can affect protein-DNA interactions. nih.gov |

| This compound | Combined alkylative and oxidative stress. | Likely triggers DNA damage response pathways, activation of specific repair enzymes, and cell cycle checkpoints. |

Advanced Analytical Methodologies for the Detection, Characterization, and Quantification of 8 Methylguanine 7 Oxide

Chromatographic-Mass Spectrometric Techniques for 8-Methylguanine (B1496458) 7-oxide

The coupling of high-resolution chromatographic separation with the specificity and sensitivity of mass spectrometry provides a powerful platform for the analysis of modified nucleobases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of non-volatile, polar compounds like 8-Methylguanine 7-oxide from complex biological samples. nih.govresearchgate.net The method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

The typical workflow involves the enzymatic or chemical hydrolysis of DNA to release the modified bases, followed by chromatographic separation, usually on a reversed-phase column. The analyte is then ionized, most commonly by electrospray ionization (ESI), and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for exceptional specificity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. researchgate.net This approach minimizes interferences from the sample matrix. mdpi.com

For related methylated guanine (B1146940) adducts like N7-methylguanine (N7-MeG), LC-MS/MS methods have achieved remarkably low limits of detection (LOD) and quantification (LOQ). For instance, methods incorporating on-line solid-phase extraction (SPE) for sample cleanup and enrichment have reported LODs as low as 0.42 fmol for N7-MeG. nih.gov Similarly, for the oxidative damage marker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), UHPLC-MS/MS methods have demonstrated on-column LODs of 5 fmol and LOQs of 25 fmol. nih.gov These findings underscore the suitability of LC-MS/MS for detecting trace levels of this compound.

Table 1: Performance Characteristics of LC-MS/MS for Related Guanine Adducts

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |

|---|---|---|---|---|

| N7-Methylguanine (N7-MeG) | On-line SPE LC-MS/MS | 0.42 fmol (on-column) nih.gov | 2.0 pg/ml nih.gov | DNA Hydrolysates |

| N7-Methylguanine (N7-MeG) | LC/MS/MS | 8.0 pg/mL nih.govresearchgate.net | Not Specified | Urine |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | UHPLC-MS/MS | 5 fmol (on-column) nih.gov | 25 fmol (on-column) nih.gov | Biological Matrices |

This interactive table is based on data for structurally similar compounds to illustrate the typical performance of the LC-MS/MS technique.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique well-suited for the analysis of volatile and thermally stable compounds. researchgate.netmdpi.com However, purine (B94841) derivatives like this compound are non-volatile. Therefore, their analysis by GC-MS requires a chemical derivatization step to convert them into volatile analogues. researchgate.net Silylation is a common derivatization method used for this purpose.

The derivatized analyte is introduced into the GC, where it is separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. semanticscholar.org Upon elution, the compound enters the mass spectrometer, is typically ionized by electron impact (EI), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and quantification. semanticscholar.org

While GC-MS can offer excellent sensitivity, a significant drawback for oxidized guanine species is the potential for artificial oxidation of unmodified guanine during the derivatization process, which can lead to an overestimation of the adduct levels. researchgate.net Nevertheless, for certain methylated adducts like 7-methylguanine (B141273), GC-MS methods combined with isotope dilution have been successfully applied for analysis in tissue DNA, demonstrating excellent sensitivity and specificity. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that combines the high-resolution separation capability of capillary electrophoresis with the detection power of mass spectrometry. researchgate.net CE separates charged molecules in a narrow capillary based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. researchgate.net This technique is particularly advantageous for the analysis of polar and charged species like this compound and its nucleoside or nucleotide forms.

The major advantages of CE-MS include its high separation efficiency, short analysis times, and minimal sample consumption. researchgate.net The hyphenation to MS provides specificity for confident peak identification. researchgate.net While CE-MS is a powerful tool, challenges can exist in the stability of the electrospray interface, which is necessary to couple the capillary to the mass spectrometer. However, modern interfaces have significantly improved the robustness and sensitivity of the technique. nih.gov CE-MS has proven to be a valuable method for metabolomics studies involving the separation of numerous charged metabolites from complex biological samples. researchgate.net

Isotope Dilution Mass Spectrometry for Accurate Quantification of this compound

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification in mass spectrometry. researchgate.netnist.gov The method involves the addition of a known amount of a stable, isotopically labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample as an internal standard at the earliest stage of sample preparation. nih.govnih.gov

This isotopically labeled standard is chemically identical to the target analyte and thus behaves identically during sample extraction, cleanup, derivatization, and ionization. researchgate.net Any sample loss during the procedure will affect both the analyte and the internal standard to the same extent. The quantification is based on the measured ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. nist.gov This approach corrects for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal, leading to highly accurate and precise measurements. nih.govnih.gov The use of IDMS is a key feature in robust LC-MS/MS and GC-MS methods for the quantification of DNA adducts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including modified DNA bases. scilit.com It provides detailed information about the chemical environment of magnetically active nuclei (such as ¹H, ¹³C, ¹⁵N), allowing for the determination of the molecular structure and conformation.

The structure of 8-methylguanine has been confirmed using methods including HPLC, UV absorbance, and mass spectrometry. nih.gov For a complete structural characterization of a novel adduct like this compound, NMR would be the definitive technique.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment. mdpi.com

1D NMR:

¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their proximity to each other through spin-spin coupling.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, providing insight into the carbon skeleton.

2D NMR: These experiments reveal correlations between different nuclei, which are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule.

By systematically analyzing the data from these NMR experiments, the precise location of the methyl group at the C8 position and the N-oxide at the N7 position of the guanine core can be unequivocally confirmed. mdpi.com

Table 2: Application of NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number, chemical shift, and coupling of protons. | Confirms the presence of the methyl group protons and purine ring protons. |

| ¹³C NMR | Number and chemical shift of unique carbon atoms. | Identifies all carbon atoms in the purine ring and the methyl group. |

| COSY | Shows proton-proton (¹H-¹H) spin coupling networks. | Establishes connectivity between neighboring protons, if any. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. | Assigns protons to their corresponding carbon atoms. |

Solid-State NMR for this compound in Complex Matrices

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of molecules in solid or semi-solid states. While liquid-state NMR is invaluable for structure elucidation of purified compounds in solution, solid-state NMR provides unique insights into the structure, dynamics, and interactions of molecules within complex, non-crystalline, or insoluble matrices, such as biological tissues or DNA aggregates.

For a compound like this compound embedded within a DNA matrix, solid-state NMR could provide critical information that is otherwise inaccessible. Key applications would include:

Structural Confirmation: Confirming the covalent modification of guanine at the C8 and N7 positions within a solid DNA sample.

Conformational Analysis: Determining the torsion angles of the glycosidic bond between the modified base and the deoxyribose sugar, which can be significantly altered by the bulky adduct and influence the local DNA structure.

Intermolecular Interactions: Probing the interactions between the this compound adduct and neighboring bases or the DNA backbone. This includes analyzing changes in hydrogen bonding patterns that can disrupt the DNA double helix.

Table 1: Potential Solid-State NMR Parameters for this compound Analysis

| Parameter | Measurement | Significance for this compound Analysis |

| Chemical Shift Anisotropy | The orientation-dependent chemical shift of ¹³C and ¹⁵N nuclei. | Provides detailed information about the local electronic environment and the three-dimensional structure of the adduct. |

| Dipolar Coupling | The through-space interaction between nuclear spins. | Can be used to measure internuclear distances, providing constraints for structural modeling of the adduct within DNA. |

| Quadrupolar Coupling | For nuclei with spin > 1/2, such as ¹⁴N, this interaction is sensitive to the local electric field gradient. | Can offer insights into the electronic structure and bonding at the N7 position of the guanine ring. |

Note: This table is illustrative of the potential application of solid-state NMR to this compound, based on methodologies applied to other nucleobases.

Immunoaffinity Enrichment and Immunological Detection Methods for this compound

Immunoaffinity-based methods leverage the high specificity of antibodies to selectively capture and enrich target molecules from complex biological samples. For the analysis of DNA adducts like this compound, which are often present at very low concentrations, this enrichment step is critical for achieving the necessary sensitivity for subsequent detection.

The general workflow for immunoaffinity enrichment of this compound would involve:

Antibody Production: Generation of monoclonal or polyclonal antibodies that specifically recognize the this compound structure. This is typically achieved by immunizing animals with a conjugate of the target molecule (or a close analog) and a carrier protein.

Immunoaffinity Column Preparation: Covalent immobilization of the purified antibodies onto a solid support, such as agarose (B213101) or magnetic beads, to create an immunoaffinity column.

Sample Preparation and Enrichment: Isolation of DNA from biological samples, followed by enzymatic or chemical hydrolysis to release the modified nucleosides or bases. The resulting hydrolysate is then passed through the immunoaffinity column. The this compound is selectively retained by the antibodies, while other components are washed away.

Elution and Quantification: The captured adduct is then eluted from the column, typically by changing the pH or using a denaturing agent. The enriched fraction can then be quantified using highly sensitive analytical techniques such as mass spectrometry or HPLC with electrochemical detection.

While specific antibodies for this compound may not be commercially available, the successful development of antibodies for other methylated guanine adducts, such as 7-methylguanine, demonstrates the feasibility of this approach. nih.gov The combination of immunoaffinity purification with sensitive detection methods provides a powerful tool for the analysis of DNA adducts in molecular epidemiology studies. nih.gov

Following enrichment, immunological detection methods like Enzyme-Linked Immunosorbent Assay (ELISA) can also be employed for quantification. A competitive ELISA format would involve the immobilization of an this compound conjugate in the wells of a microtiter plate. The sample containing the free adduct is then mixed with a limited amount of specific antibody and added to the well. The free adduct in the sample competes with the immobilized adduct for antibody binding. The amount of antibody bound to the plate, which is inversely proportional to the concentration of the adduct in the sample, is then quantified using a secondary antibody conjugated to an enzyme that produces a measurable signal.

Electrochemical Detection Strategies for this compound

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection of electroactive molecules, including DNA and its modified bases. The purine base, guanine, is the most easily oxidized of the DNA bases, and modifications to its structure can alter its electrochemical properties, providing a basis for its detection.

The electrochemical detection of this compound would rely on its oxidation at an electrode surface. The presence of the methyl group at the C8 position and the N-oxide at the N7 position would be expected to influence the oxidation potential and the current response compared to unmodified guanine.

Various types of electrodes can be employed for this purpose, including glassy carbon electrodes (GCE), carbon paste electrodes, and nanostructured electrodes. The use of nanomaterials, such as graphene, carbon nanotubes, and metal oxides, can significantly enhance the sensitivity and selectivity of the detection by increasing the electrode surface area and facilitating electron transfer.

Differential Pulse Voltammetry (DPV) is a particularly suitable technique for the quantification of DNA adducts. It offers improved sensitivity and resolution compared to other voltammetric techniques by minimizing the background charging current. Studies on similar compounds, such as 7-methylguanosine (B147621), have demonstrated the feasibility of using DPV for their determination with low detection limits. researchgate.netrsc.org For instance, an electroanalytical method for 7-methylguanosine using a GCE achieved a limit of detection of 3.26 µmol L⁻¹. researchgate.netrsc.org

Table 2: Comparison of Electrochemical Detection Parameters for Guanine Derivatives

| Compound | Electrode | Technique | Limit of Detection (LOD) | Reference |

| 7-Methylguanosine | GCE | DPV | 3.26 µmol L⁻¹ | researchgate.net, rsc.org |

| 8-Oxoguanine | GCE | DPV | 0.8 µmol L⁻¹ | researchgate.net |

| O⁶-Methylguanine | GO-Fe₃O₄-β-CD/GCE | Immunosensor | 0.0825 pM | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential performance of electrochemical methods for this compound.

The development of an electrochemical sensor for this compound would involve optimizing parameters such as the electrode material, the supporting electrolyte pH, and the voltammetric waveform. The high sensitivity and potential for miniaturization make electrochemical sensors promising tools for the rapid screening of exposure to genotoxic agents.

Other Detection Techniques (e.g., ³²P-Postlabeling) for this compound

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of a wide range of DNA adducts, particularly those that are bulky or aromatic. The technique does not require prior knowledge of the adduct structure or the availability of standards for its detection, making it a valuable tool for screening for unknown DNA damage.

The classical ³²P-postlabeling procedure involves the following steps:

DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides of the normal and adducted deoxynucleosides.

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched to increase the sensitivity of the assay.

³²P-Labeling: The adducted nucleotides are then radioactively labeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase.

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and the normal nucleotides by multidimensional thin-layer chromatography (TLC).

Detection and Quantification: The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

While the ³²P-postlabeling technique has been successfully applied to detect various DNA adducts, its application to small, polar adducts like 7-methylguanine can be challenging. nih.gov However, modifications to the standard protocol, such as the use of nuclease P1 for adduct enrichment and optimization of the phosphorylation reaction, have enabled the detection of methylated substrates at femtomole sensitivities. nih.gov

For this compound, the feasibility of the ³²P-postlabeling assay would depend on the efficiency of the T4 polynucleotide kinase to phosphorylate the adducted 3'-mononucleotide and the ability to resolve the labeled adduct on the TLC plates. The development of a specific protocol would require empirical optimization of the digestion, enrichment, and labeling conditions. nih.gov

Synthetic Chemistry and Preparation of 8 Methylguanine 7 Oxide and Its Analogs for Research Applications

Regioselective Synthesis of 8-Methylguanine (B1496458) 7-oxide via Chemical Routes

The regioselective synthesis of 8-Methylguanine 7-oxide is a key challenge in its chemical preparation. Various strategies have been developed to achieve the desired isomer with high purity.

A significant and effective method for the synthesis of this compound is the "phenacylamine route". This multi-step protocol ensures the regioselective formation of the N-oxide at the 7-position of the purine (B94841) ring system.

The synthesis commences with the coupling of α-bromopropiophenone and 4-methoxybenzylamine (B45378) to yield α-(4-methoxybenzylamino)propiophenone. This intermediate is then condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. The resulting phenacylaminopyrimidinone undergoes cyclization, followed by the removal of the 4-methoxybenzyl protecting group to afford the final product, this compound.

Table 1: Key Steps in the Phenacylamine Route for this compound Synthesis

| Step | Reactants | Key Transformation | Product |

| 1 | α-bromopropiophenone, 4-methoxybenzylamine | Coupling | α-(4-methoxybenzylamino)propiophenone |

| 2 | α-(4-methoxybenzylamino)propiophenone, 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone | Condensation | Phenacylaminopyrimidinone intermediate |

| 3 | Phenacylaminopyrimidinone intermediate | Cyclization | Protected this compound |

| 4 | Protected this compound | Removal of 4-methoxybenzyl group | This compound |

This route has been successfully employed for the preparation of this compound and its 9-arylmethyl derivatives.

The incorporation of modified nucleobases into oligonucleotide chains is essential for studying their effects on DNA and RNA structure and function. While specific protocols for the direct incorporation of this compound are not extensively detailed in the provided literature, established methods for introducing other modified guanosine (B1672433) analogs can be adapted.

Standard solid-phase phosphoramidite (B1245037) chemistry is the most common method for synthesizing modified oligonucleotides. This would require the synthesis of a phosphoramidite derivative of this compound, which can then be used in an automated DNA/RNA synthesizer. The synthesis cycle involves sequential coupling of the phosphoramidite building blocks to a solid support, followed by capping, oxidation, and deprotection steps.

Challenges in this approach may include the stability of the N-oxide functionality during the various chemical steps of oligonucleotide synthesis and deprotection. Careful selection of protecting groups and deprotection conditions would be critical to maintain the integrity of the this compound moiety within the oligonucleotide chain.

Enzymatic and Biocatalytic Approaches for the Production of this compound

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of modified nucleosides. While specific enzymatic routes for the direct synthesis of this compound are not well-documented, related enzymatic reactions provide insights into potential biocatalytic strategies.

For instance, the formation of 8-methylguanine has been observed as a result of DNA alkylation by methyl radicals generated during the horseradish peroxidase-catalyzed oxidation of methylhydrazine. This suggests that enzymatic systems capable of generating reactive methyl species in the presence of a guanine (B1146940) substrate could potentially be engineered or discovered for the synthesis of 8-methylguanine, which could then be a precursor for oxidation to the 7-oxide.

Furthermore, enzymes such as xanthine (B1682287) oxidase are known to be involved in the metabolism of related compounds like 7-methylguanine (B141273), converting it to 8-hydroxy-7-methylguanine (B154761). This highlights the potential of using oxidoreductases to introduce the oxygen atom at the desired position of a methylated guanine precursor.

Preparation of Isotopic Labels (e.g., ¹⁵N, ¹³C, ²H) into this compound for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and for use in analytical techniques such as mass spectrometry and NMR spectroscopy. The preparation of isotopically labeled this compound can be achieved by incorporating labeled precursors at various stages of its synthesis.

General strategies for the synthesis of ¹⁵N- and ¹³C-labeled nucleosides have been well-established and can be adapted for this compound. For example, ¹⁵N labels can be introduced into the purine ring system using labeled ammonia (B1221849) or other nitrogen-containing precursors during the construction of the heterocyclic core. Similarly, ¹³C labels can be incorporated using labeled starting materials in the synthesis of the pyrimidine (B1678525) or imidazole (B134444) ring precursors.

For deuterium (B1214612) labeling, various methods are available for the introduction of deuterium atoms at specific positions in organic molecules, which could be applied to the synthesis of deuterated this compound precursors.

Table 2: Potential Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Strategy | Potential Labeled Precursor |

| ¹⁵N | Incorporation during purine ring synthesis | ¹⁵N-labeled ammonia, ¹⁵N-labeled glycine |

| ¹³C | Use of labeled starting materials | ¹³C-labeled formic acid, ¹³C-labeled glycine |

| ²H | Deuteration of precursors | Deuterated solvents, deuterated reducing agents |

Design and Synthesis of Chemically Modified this compound Analogs for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, a variety of chemically modified analogs can be designed and synthesized. Modifications can be made to the purine ring, the methyl group, or the N-oxide functionality to probe the importance of these features for its biological activity.

For example, analogs with different substituents at the 8-position can be synthesized to explore the steric and electronic requirements at this position. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of aryl and vinyl groups at the 8-position of guanosine analogs.

Modifications to the sugar moiety, if the nucleoside form is of interest, can also be explored. The synthesis of 2'-O-methyl or other modified ribose derivatives can provide insights into the role of the sugar in biological recognition.

Table 3: Examples of Potential Chemical Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale |

| C8-position | Introduction of different alkyl or aryl groups | To probe steric and electronic effects |

| N9-position | Alkylation or arylation | To investigate the role of the N9 substituent |

| N-oxide group | Reduction to the corresponding guanine | To determine the importance of the N-oxide for activity |

| Methyl group | Replacement with other alkyl groups (ethyl, propyl) | To study the effect of alkyl chain length |

The synthesis of these analogs would likely follow similar synthetic routes as for the parent compound, with the introduction of the desired modifications at appropriate stages. The biological evaluation of these analogs would then provide valuable information on the key structural features required for the activity of this compound.

Computational Chemistry and Molecular Modeling of 8 Methylguanine 7 Oxide and Its Interactions

Ab Initio and Density Functional Theory (DFT) Calculations on 8-Methylguanine (B1496458) 7-oxide Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules from first principles, without the need for empirical parameters. These calculations can determine molecular geometries, reaction energies, and electronic properties, offering deep insights into the stability and reactivity of compounds like 8-Methylguanine 7-oxide.

While direct studies on this compound are scarce, research on the related mutagenic product 8-oxoguanine (8-oxoG) illustrates the power of these methods. DFT calculations have been employed to investigate the mechanisms of 8-oxoG formation from guanine's reaction with hydroxyl radicals (OH•) and hydrogen peroxide (H₂O₂). acs.org These studies, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G ), can map out the potential energy surfaces for reaction pathways. acs.org For instance, the addition of an OH• radical to the C8 position of guanine (B1146940) is found to be a nearly barrierless reaction, leading to a stable adduct. acs.org Such calculations are crucial for understanding the fundamental chemistry of oxidative DNA damage.

Table 1: Illustrative DFT Calculation Parameters for Guanine Oxidation Studies (Based on studies of the related compound 8-oxoguanine)

| Computational Method | Functional | Basis Set | Key Findings |

| Density Functional Theory (DFT) | B3LYP | 6-31G, 6-311++G | Elucidation of reaction mechanisms for guanine oxidation. acs.org |

| DFT with Solvation Model (PCM) | B3LYP | AUG-cc-pVDZ | Assessment of solvent effects on reaction energetics. acs.org |

| Single Point Energy Calculation | MP2 | AUG-cc-pVDZ | Refinement of energy calculations for reaction intermediates. acs.org |

This table is illustrative and based on methodologies applied to the study of 8-oxoguanine, a structurally similar compound.

Molecular Dynamics (MD) Simulations of this compound within DNA/RNA Environments

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a modified nucleotide like this compound, MD simulations can reveal how its presence affects the structure, stability, and dynamics of DNA or RNA helices.

Docking and Molecular Mechanics Studies of Enzyme-8-Methylguanine 7-oxide Recognition

Molecular docking and molecular mechanics are computational techniques used to predict how a small molecule (ligand) binds to a receptor, such as a protein or a nucleic acid. These methods are essential for understanding how enzymes recognize and process modified bases like this compound.

Studies on the recognition of the related 8-oxoguanine lesion by DNA repair enzymes, such as 8-oxoguanine DNA glycosylase (OGG1), illustrate this process. Docking simulations can predict the preferred binding orientation of the damaged DNA within the enzyme's active site. Molecular mechanics, often combined with MD simulations, can then be used to explore the conformational changes that occur upon binding and the specific interactions that stabilize the complex. For instance, MD simulations have been used to analyze ternary complexes of DNA polymerases with DNA containing an 8-oxoG lesion. nih.gov These studies revealed that 8-oxoG adopts high-energy conformations when bound to the polymerase compared to its state in isolated DNA, a factor that may influence the efficiency and fidelity of DNA replication past the lesion. nih.gov These computational approaches are key to deciphering the molecular determinants of enzyme specificity for damaged DNA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound derivatives were found, the principles of QSAR can be described in the context of related guanine derivatives.

For example, QSAR studies have been applied to derivatives of 7-methylguanine (B141273) (an isomer of 8-methylguanine) to predict their toxicological properties and support their development as potential anticancer agents. nih.govfrontiersin.org A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent or less toxic compounds. This approach could be hypothetically applied to derivatives of this compound to explore their potential as inhibitors of specific enzymes or as therapeutic agents.

Future Perspectives and Emerging Research Directions for 8 Methylguanine 7 Oxide Studies

The study of DNA modifications is critical to understanding mutagenesis, carcinogenesis, and aging. While lesions such as 8-oxoguanine and O6-methylguanine are well-characterized, the biological significance of less common adducts like 8-Methylguanine (B1496458) 7-oxide remains largely unexplored. This compound, which combines both methylation and oxidation at the guanine (B1146940) base, represents a novel form of DNA damage. Future research into 8-Methylguanine 7-oxide promises to uncover new insights into the complex interplay between different DNA damaging agents and the cellular responses they elicit. The following sections outline key emerging directions for the investigation of this unique DNA adduct.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methylguanine 7-oxide, and how can researchers optimize yield and purity?

- Methodological Answer : The primary synthesis route involves the phenacylamine pathway, starting with α-(4-methoxybenzylamino)propiophenone condensation with a pyrimidinone precursor, followed by cyclization and deprotection . To optimize yield, focus on reaction conditions (e.g., solvent purity, temperature control) and use high-resolution NMR and HPLC for purity validation. Ensure full characterization (elemental analysis, spectral data) as per guidelines for novel compounds .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Isotope-dilution LC-MS/MS with automated solid-phase extraction is the gold standard for quantification in urine or tissue samples . Include internal standards (e.g., -labeled analogs) to correct for matrix effects. Pre-analytical stability tests (e.g., pH, storage temperature) are critical due to its susceptibility to oxidation .

Q. What factors influence the stability of this compound in experimental settings?

- Methodological Answer : Stability is pH-dependent, with degradation accelerated under alkaline conditions. Use buffered solutions (pH 6–7) and antioxidants (e.g., ascorbate) during storage. Monitor degradation via time-course HPLC analysis and validate stability under intended experimental conditions .

Advanced Research Questions

Q. What experimental approaches are used to study the role of this compound in DNA repair processes and mutagenesis?

- Methodological Answer : In vivo models (e.g., rats or fish) exposed to alkylating agents can track adduct formation and repair kinetics. Use -labeled precursors to quantify adduct ratios (e.g., 8-methylguanine vs. 7-methylguanine) via HPLC coupled with scintillation counting . For mutagenesis, employ sequencing to identify C→T transitions in target genes .

Q. How do researchers analyze the mutagenic potential of this compound in model organisms?

- Methodological Answer : Combine chronic exposure studies (e.g., using hepatocarcinogenic models in fish) with whole-genome sequencing to assess mutation burden. Compare mutation spectra (e.g., TP53 hotspots) between treated and control groups. Use CRISPR-Cas9-edited cell lines to validate mutation causality .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antileukemic or antimicrobial activity may arise from purity issues or assay variability. Replicate studies under controlled conditions (e.g., standardized cell lines, batch-validated compounds). Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. whole-cell models) .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

- Methodological Answer : Spectral overlap with structurally similar compounds (e.g., 7-methylguanine) complicates identification. Use tandem MS/MS for fragmentation pattern analysis and compare with reference spectra from databases like NIST Chemistry WebBook . For crystallography, optimize solvent systems to obtain high-quality diffraction data .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.